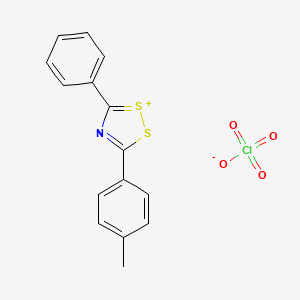
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 1st position, and a thione group at the 4th position of the benzothiazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with methyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
化学反応の分析
Types of Reactions
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In terms of its anticancer properties, it may inhibit specific enzymes involved in cell proliferation pathways .
類似化合物との比較
Similar Compounds
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-one: Similar structure but with a ketone group instead of a thione group.
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-sulfoxide: An oxidized form of the thione compound.
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-sulfone: Another oxidized derivative with a sulfone group.
Uniqueness
The presence of the thione group in 7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione imparts unique chemical reactivity compared to its ketone, sulfoxide, and sulfone analogs. This makes it particularly useful in specific synthetic applications and research contexts .
特性
CAS番号 |
83388-41-4 |
|---|---|
分子式 |
C9H8ClNS2 |
分子量 |
229.8 g/mol |
IUPAC名 |
7-chloro-1-methyl-2H-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C9H8ClNS2/c1-11-5-13-9(12)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
InChIキー |
PTAQJSFSHLLBRY-UHFFFAOYSA-N |
正規SMILES |
CN1CSC(=S)C2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)


![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)

![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)


![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)





